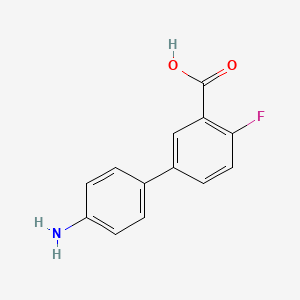

5-(4-Aminophenyl)-2-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

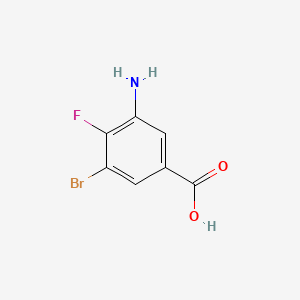

5-(4-Aminophenyl)-2-fluorobenzoic acid, also known as 5-Amino-2-fluorobenzoic acid, is an organic compound with a wide range of applications in the fields of medicinal chemistry and drug discovery. It is a fluorinated aromatic carboxylic acid which is used as a starting material in the synthesis of many pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. The compound is also used as a reagent in organic synthesis, as a building block for the synthesis of heterocyclic compounds, and as a substrate for the generation of fluorophores.

Wissenschaftliche Forschungsanwendungen

Homogeneous Assays: Boronic acids interact with diols (such as sugars) and strong Lewis bases (like fluoride or cyanide anions). This interaction allows their use in homogeneous assays, where they can detect specific analytes within a sample.

Heterogeneous Detection: Boronic acids also find applications in heterogeneous detection. They can be incorporated into sensing materials (e.g., biosensors) or used to detect analytes within the bulk sample.

Protein Manipulation and Modification: The interaction of boronic acids with diols enables their use in protein labeling, manipulation, and modification. Researchers have explored their role in studying protein-protein interactions and post-translational modifications.

Therapeutics Development: Boronic acids have potential therapeutic applications. They can be used in drug design, particularly for targeting specific proteins or enzymes. Their reversible binding to diols allows for controlled drug release.

Electrophoresis of Glycated Molecules: Researchers have employed boronic acids in electrophoresis techniques to separate and analyze glycated molecules. This is especially relevant in diabetes research.

Microparticles and Polymers: Boronic acids serve as building blocks for microparticles used in analytical methods. Additionally, they are incorporated into polymers for controlled insulin release.

Fluorescence and Electrochemical Sensors

Pure sensing applications represent a major focus in boronic acid research. Fluorescent and electrochemically active derivatives of boronic acids have been developed for various sensing systems. These sensors have practical applications, including subcutaneous in vivo glucose monitoring .

Other Potential Applications

While the above areas are well-established, researchers continue to explore novel applications for boronic acids. These include their role in carbohydrate chemistry, glycobiology, and pollutant removal .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body

Mode of Action

The presence of the amino and carboxylic acid groups may allow for such interactions .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression

Pharmacokinetics

The presence of the carboxylic acid group may influence its solubility and absorption, while the amino groups may be involved in its metabolism .

Result of Action

Similar compounds have been known to exert various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(4-Aminophenyl)-2-fluorobenzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

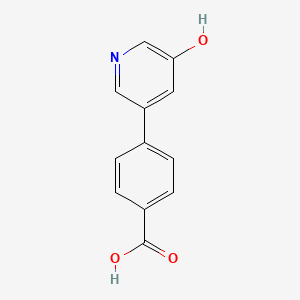

5-(4-aminophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALRDBNKEGEYSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718360 |

Source

|

| Record name | 4'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Aminophenyl)-2-fluorobenzoic acid | |

CAS RN |

1345471-46-6 |

Source

|

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-amino-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)